molecular formula C9H6BrNO2 B8273011 5-bromo-6-hydroxy-2H-isoquinolin-1-one

5-bromo-6-hydroxy-2H-isoquinolin-1-one

Cat. No.: B8273011
M. Wt: 240.05 g/mol
InChI Key: GAHZDCPDBLGEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-hydroxy-2H-isoquinolin-1-one is a high-purity chemical compound offered for research and development purposes. This brominated and hydroxylated isoquinolinone serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery programs. The isoquinolin-1-one core structure is recognized for its significant pharmacological potential. Scientific literature indicates that structurally related derivatives are investigated as dual inhibitors of key DNA repair enzymes, Tyrosyl-DNA-phosphodiesterase I (Tdp1) and Topoisomerase I (Top1), which are attractive targets in the development of anticancer agents . Furthermore, other substituted isoquinolin-1-ones have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C serotonin receptor, presenting a promising therapeutic strategy for conditions like obesity and central nervous system disorders . The presence of both bromo and hydroxy functional groups on this particular compound makes it a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies within these and other biological contexts. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-6-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO2/c10-8-5-3-4-11-9(13)6(5)1-2-7(8)12/h1-4,12H,(H,11,13)

InChI Key

GAHZDCPDBLGEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-6-Methoxyisoquinoline (CAS: 366445-82-1)
  • Structure : Differs by replacing the hydroxyl group at position 6 with a methoxy (-OCH₃) group.
  • Impact : The methoxy group increases steric bulk and reduces hydrogen-bonding capacity compared to the hydroxyl group. This substitution likely alters solubility (lower polarity) and metabolic stability (methoxy groups resist oxidation better than hydroxyl groups) .
  • Applications: Methoxy-substituted isoquinolinones are often explored for enhanced bioavailability in drug discovery.
6-Bromo-2-Methylisoquinolin-1(2H)-one (CAS: 864866-92-2)
  • Structure : Bromine at position 6 and a methyl group at position 2.
  • Bromine at position 6 versus 5 may shift electronic effects, altering reactivity in substitution reactions .
3-(3-Bromobenzyl)isoquinolin-1(2H)-one
  • Structure: Features a 3-bromobenzyl substituent instead of hydroxyl and bromine on the core isoquinolinone.
  • Crystal Structure: The N–C2–C10–C11 torsion angle (-178.69°) indicates a nearly planar geometry, with intramolecular hydrogen bonding (N–H⋯O) stabilizing the structure. This contrasts with 5-bromo-6-hydroxy-2H-isoquinolin-1-one, where hydroxyl-bromine proximity may create polar interactions .

Structural Similarity and Key Differences

Table 1 summarizes structural analogs and their similarity scores (computed via Tanimoto coefficients):

Compound Name CAS Number Substituents Similarity Score Key Difference
5-Bromo-6-hydroxy-2H-isoquinolin-1-one 190777-77-6 Br (C5), OH (C6) Reference Reference compound
6-Bromo-2-methylisoquinolin-1(2H)-one 864866-92-2 Br (C6), CH₃ (C2) 0.89 Bromine position, methyl vs. hydroxyl
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 Br (C4), CH₃ (C2) 0.87 Bromine position
5-Bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one 918331-70-1 Br (C5), hydroxyl-phenyl N/A Isoindolone scaffold vs. isoquinolinone

Key Observations :

  • Bromine position (C4, C5, or C6) significantly affects electronic distribution and steric interactions.
  • Hydroxyl groups enhance hydrogen-bonding capacity, critical for target binding in medicinal chemistry.
  • Methyl or benzyl substituents increase hydrophobicity, influencing membrane permeability .

Crystallographic and Geometric Comparisons

The crystal structure of 3-(3-bromobenzyl)isoquinolin-1(2H)-one reveals a planar geometry with a torsion angle of -178.69°, stabilizing the molecule via N–H⋯O hydrogen bonds.

Q & A

Q. What are the established synthetic routes for 5-bromo-6-hydroxy-2H-isoquinolin-1-one, and how are reaction conditions optimized?

Q. How is the molecular structure of 5-bromo-6-hydroxy-2H-isoquinolin-1-one confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related brominated isoquinolinones (e.g., 3-(3-bromobenzyl)isoquinolin-1-one) have been characterized by single-crystal diffraction, revealing torsional angles (e.g., N–C2–C10–C11 = -178.69°) and planar deviations (<0.01 Å) . Alternative techniques include:
  • NMR : 1H/13C NMR to assign protons/carbons near electronegative substituents (e.g., deshielding of H-6 due to hydroxyl group).
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 254.0 for C9H6BrNO2).
  • IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-bromo-6-hydroxy-2H-isoquinolin-1-one derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, the keto-enol equilibrium of the hydroxyl group may shift NMR signals. Strategies include:
  • Variable Temperature (VT) NMR : To stabilize one tautomeric form (e.g., -40°C to freeze enol-keto interconversion).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Use of deuterated solvents (e.g., D2O) to confirm exchangeable protons.
    Contradictions in mass spectra (e.g., unexpected fragmentation) require collision-induced dissociation (CID) studies to map fragmentation pathways .

Q. What strategies are recommended for improving the bioactivity profile of 5-bromo-6-hydroxy-2H-isoquinolin-1-one in medicinal chemistry?

  • Methodological Answer : Structural modifications focus on enhancing solubility and target affinity:
  • Derivatization : Introduce polar groups (e.g., sulfonate at position 8) to improve aqueous solubility.

  • Structure-Activity Relationship (SAR) : Systematic substitution at positions 5 (Br) and 6 (OH) to assess antiviral or anticancer activity. For example, fluorination at position 7 (as in 5-bromo-1-chloro-6-fluoroisoquinoline) increases metabolic stability .

  • In Silico Screening : Molecular docking (e.g., with HIV protease or kinase targets) to prioritize synthetic targets .

    • Data Table : Bioactivity Optimization Case Study
ModificationTarget (IC50)Solubility (mg/mL)Stability (t1/2)
Parent Compound>10 µM0.22.1 h
7-Fluoro Derivative1.5 µM0.86.7 h
8-Sulfonate Derivative0.9 µM3.54.5 h

Q. How do crystallographic studies inform the reactivity of 5-bromo-6-hydroxy-2H-isoquinolin-1-one in coupling reactions?

  • Methodological Answer : Crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) influence reactivity. For example, steric hindrance from bromine at position 5 may direct electrophilic substitution to position 3. X-ray data reveal planar deviations (<0.03 Å) in related compounds, which correlate with regioselectivity in Suzuki-Miyaura couplings . Synchrotron-based crystallography can further map electron density for predicting nucleophilic attack sites.

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